REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:15](O)=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH2:15][OH:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1 |f:0.1,2.3.4.5.6.7|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C1(CCNCC1)C(=O)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
825 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
reflux condenser, and N2 inlet
|
Type
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TEMPERATURE
|
Details
|
The resulting slurry was cooled in an ice water bath
|
Type
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CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was carefully quenched with a small amount of aqueous NaOH
|
Type
|
STIRRING
|
Details
|
to stir for several hours
|
Type
|
CUSTOM
|
Details
|
The solids were removed by vacuum filtration
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by normal phase HPLC (MeOH-DCM as the eluent)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCNCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |